molecular formula C16H20SeSi B14632233 Trimethyl[phenyl(phenylselanyl)methyl]silane CAS No. 56253-59-9

Trimethyl[phenyl(phenylselanyl)methyl]silane

Cat. No.: B14632233
CAS No.: 56253-59-9
M. Wt: 319.4 g/mol
InChI Key: VSWBNQOXKUWHFC-UHFFFAOYSA-N
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Description

Trimethyl[phenyl(phenylselanyl)methyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups, a phenyl group, and a phenylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[phenyl(phenylselanyl)methyl]silane typically involves the reaction of phenylselanyl chloride with trimethylsilyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[phenyl(phenylselanyl)methyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Corresponding selenides.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Trimethyl[phenyl(phenylselanyl)methyl]silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential as a selenium donor in biological systems.

    Medicine: Explored for its antioxidant properties due to the presence of selenium.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl[phenyl(phenylselanyl)methyl]silane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). Additionally, the silicon atom can form stable bonds with carbon, making the compound useful in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenyl)silane: Similar structure but lacks the phenylselanyl group.

    Phenyltrimethylsilane: Another similar compound without the phenylselanyl group.

    Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylselanyl group.

Uniqueness

Trimethyl[phenyl(phenylselanyl)methyl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and potential biological activity as a selenium donor.

Properties

CAS No.

56253-59-9

Molecular Formula

C16H20SeSi

Molecular Weight

319.4 g/mol

IUPAC Name

trimethyl-[phenyl(phenylselanyl)methyl]silane

InChI

InChI=1S/C16H20SeSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

VSWBNQOXKUWHFC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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